molecular formula C16H24N2 B7919885 Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine

Cat. No.: B7919885
M. Wt: 244.37 g/mol
InChI Key: XKZOLVAAKWLWKB-UHFFFAOYSA-N
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Description

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with cyclopropyl ketone in the presence of a suitable catalyst to form the intermediate, which is then subjected to cyclization with piperidine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme . The inhibition of cholinesterase receptors can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine stands out due to its unique combination of benzyl, cyclopropyl, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

IUPAC Name

N-benzyl-N-(piperidin-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18(16-9-10-16)13-15-8-4-5-11-17-15/h1-3,6-7,15-17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZOLVAAKWLWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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